molecular formula C15H17N3O5 B14795730 (E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

Cat. No.: B14795730
M. Wt: 319.31 g/mol
InChI Key: VOJRMYBBPKNLLI-XQGNFNNSSA-N
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Description

(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[63104,12]dodeca-4,6,8(12)-trien-2-one is a complex organic compound with a unique structure that combines elements of both (E)-but-2-enedioic acid and a tricyclic diazatricyclo compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one typically involves multiple steps, starting with the preparation of the individual components. The (E)-but-2-enedioic acid can be synthesized through the isomerization of maleic acid, while the tricyclic diazatricyclo compound can be prepared through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, including automated synthesis platforms and continuous flow reactors. These methods allow for the efficient production of the compound on a large scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid: A simpler compound with similar structural features.

    Tricyclic diazatricyclo compounds: Other compounds with similar tricyclic structures.

Uniqueness

(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one is unique due to its combination of (E)-but-2-enedioic acid and a tricyclic diazatricyclo structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1+/t8-;/m1./s1

InChI Key

VOJRMYBBPKNLLI-XQGNFNNSSA-N

Isomeric SMILES

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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